![molecular formula C10H16F3NO B1475434 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol CAS No. 1543386-46-4](/img/structure/B1475434.png)
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol
Overview
Description
Scientific Research Applications
Pharmaceutical Research
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol: is utilized in pharmaceutical research as a reference standard for testing and calibration . Its unique structure allows it to serve as a precursor or an intermediate in the synthesis of more complex bioactive molecules. The trifluoromethyl group in particular is of interest due to its ability to influence the biological activity of potential therapeutic agents.
Materials Science
The compound’s potential applications in materials science include its use as a monomer or a cross-linking agent in polymer synthesis . The trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability and chemical resistance, making them suitable for high-performance applications.
Environmental Science
In environmental science, 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol may be used to study the environmental fate of fluorinated compounds . Understanding its degradation pathways and persistence in the environment is crucial for assessing its potential environmental impact.
Energy Sector
This compound could be investigated for its utility in the energy sector, particularly in the development of liquid crystals and other materials for solar energy capture and storage . The fluorinated structure may contribute to the efficiency and durability of these materials under various environmental conditions.
Analytical Chemistry
Lastly, in analytical chemistry, the compound is valuable for method development in chromatography and mass spectrometry . Its unique structure can be used to establish analytical protocols for the detection and quantification of similar compounds in complex mixtures.
properties
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)9(15)6-14-4-7-2-1-3-8(7)5-14/h7-9,15H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKVFSSAMOPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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